molecular formula C21H16N2OS B5762412 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

Katalognummer B5762412
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: DYJABTDLXRPEPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTA-1 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for research.

Wirkmechanismus

The mechanism of action of BTA-1 involves its ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A results in an increase in the levels of these neurotransmitters, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects
BTA-1 has been shown to have several biochemical and physiological effects. It can increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can improve mood, cognition, and behavior. BTA-1 also has antioxidant properties and can protect neurons from oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BTA-1 in lab experiments is its ability to selectively inhibit MAO-A without affecting the activity of MAO-B. This selectivity can be useful in studying the specific effects of MAO-A inhibition. However, one of the limitations of using BTA-1 is its relatively low potency compared to other MAO-A inhibitors.

Zukünftige Richtungen

There are several future directions for research on BTA-1. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BTA-1 has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress, which is a common feature of these diseases. Another area of interest is its potential use as an antidepressant. BTA-1 has been shown to increase the levels of neurotransmitters such as serotonin, which are often targeted by antidepressant medications. Finally, there is also interest in developing more potent MAO-A inhibitors based on the structure of BTA-1.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that has significant potential in scientific research. Its ability to selectively inhibit MAO-A and its neuroprotective and antioxidant properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential applications of this compound and to develop more potent MAO-A inhibitors based on its structure.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can be achieved through several methods. One of the most commonly used methods is the reaction between 3-methylbenzoyl chloride and 4-(1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. This reaction results in the formation of BTA-1 as a white solid.

Wissenschaftliche Forschungsanwendungen

BTA-1 has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. BTA-1 has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-5-4-6-16(13-14)20(24)22-17-11-9-15(10-12-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJABTDLXRPEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.